Cas no 140675-42-9 (1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one)
1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
- 3,5-Difluoro-2-Hydroxyacetophenone
- 3',5'-Difluoro-2'-hydroxyacetophenone
- 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one
- Ethanone,1-(3,5-difluoro-2-hydroxyphenyl)-
- 3′,5′-Difluoro-2′-hydroxyacetophenone
- 2-Acetyl-4,6-difluorophenol
- 1-acetyl-3,5-difluoro-2-hydroxybenzene
- MCDJUVXLLXTCFP-UHFFFAOYSA-N
- SBB064841
- AS05167
- RP02708
- ZB005249
- Z979488388
- CS-W017617
- PS-8674
- AKOS005258094
- FT-0614584
- DTXSID10371738
- 3 inverted exclamation mark ,5 inverted exclamation mark -Difluoro-2 inverted exclamation mark -hydroxyacetophenone
- AC-28582
- 140675-42-9
- SCHEMBL471441
- W-205544
- 1-(3,5-difluoro-2-hydroxy-phenyl)ethanone
- MFCD00042476
- 1-(3,5-difluoro-2-hydroxy-phenyl)-ethanone
- Ethanone, 1-(3,5-difluoro-2-hydroxyphenyl)-
- SY185051
- EN300-69032
- A807677
- 2-acetyl-4,6-difluorophenol;
- DB-015634
- 1-(3,5-difluoro-2-hydroxyphenyl)-ethanone
- 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one
-
- MDL: MFCD00042476
- Inchi: 1S/C8H6F2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3
- InChI Key: MCDJUVXLLXTCFP-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC(C(C)=O)=C1O)F
Computed Properties
- Exact Mass: 172.03400
- Monoisotopic Mass: 172.03358575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: 2
Experimental Properties
- Color/Form: Not determined
- Melting Point: 53-55°C
- PSA: 37.30000
- LogP: 1.87300
- Solubility: Not determined
1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 004816-250mg |
3',5'-Difluoro-2'-hydroxyacetophenone |
140675-42-9 | 98% | 250mg |
£11.00 | 2022-03-01 | |
| Fluorochem | 004816-1g |
3',5'-Difluoro-2'-hydroxyacetophenone |
140675-42-9 | 98% | 1g |
£24.00 | 2022-03-01 | |
| Fluorochem | 004816-5g |
3',5'-Difluoro-2'-hydroxyacetophenone |
140675-42-9 | 98% | 5g |
£84.00 | 2022-03-01 | |
| Fluorochem | 004816-10g |
3',5'-Difluoro-2'-hydroxyacetophenone |
140675-42-9 | 98% | 10g |
£138.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D137462-10g |
1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one |
140675-42-9 | 97% | 10g |
¥518.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D137462-1g |
1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one |
140675-42-9 | 97% | 1g |
¥81.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D137462-5g |
1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one |
140675-42-9 | 97% | 5g |
¥324.90 | 2023-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D897261-10g |
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone |
140675-42-9 | 98% | 10g |
1,093.50 | 2021-05-17 | |
| TRC | D451703-10mg |
3',5'-Difluoro-2'-hydroxyacetophenone |
140675-42-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D451703-50mg |
3',5'-Difluoro-2'-hydroxyacetophenone |
140675-42-9 | 50mg |
$ 65.00 | 2022-06-05 |
1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one Suppliers
1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one Related Literature
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one
Professional Introduction to Compound with CAS No. 140675-42-9 and Product Name: 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one
The compound with CAS No. 140675-42-9 and the product name 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and molecular biology research. The presence of both difluoro and hydroxy substituents in the aromatic ring introduces a fascinating interplay of electronic and steric effects, which are pivotal in determining its reactivity and biological activity.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated aromatic compounds. The introduction of fluorine atoms into organic molecules often enhances metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 3,5-difluoro moiety in 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one is particularly noteworthy, as it has been shown to modulate the electronic properties of the aromatic ring, thereby influencing its interactions with enzymes and receptors. This modification is a testament to the growing trend in medicinal chemistry towards rational drug design, where structural features are meticulously tailored to optimize pharmacological outcomes.
The hydroxy group at the para position relative to the difluoro substituents adds another layer of complexity to the compound's behavior. Hydroxyl groups are well-known for their ability to engage in hydrogen bonding, both as donors and acceptors, which can significantly impact the compound's solubility, binding affinity, and pharmacokinetic properties. The combination of these two functional groups in 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one suggests a multifaceted interaction profile that could be exploited for therapeutic purposes.
Recent studies have highlighted the potential of this compound as a scaffold for developing novel bioactive molecules. For instance, researchers have explored its derivatives as inhibitors of various enzymes implicated in inflammatory and infectious diseases. The difluoro substitution pattern has been particularly effective in enhancing binding interactions with target proteins, while the hydroxy group provides a handle for further derivatization through strategies such as etherification or esterification. These modifications can fine-tune the compound's pharmacological profile, making it more suitable for specific therapeutic applications.
The chemical synthesis of 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one involves multi-step processes that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by selective fluorination and hydroxylation. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have also been employed to introduce fluorine atoms with high precision. These synthetic methodologies underscore the compound's complexity and highlight the expertise required to produce it on an industrial scale.
Beyond its pharmaceutical applications, this compound has shown promise in materials science and agrochemical research. The unique electronic properties conferred by the 3,5-difluoro group make it an attractive candidate for designing organic semiconductors and luminescent materials. Additionally, its ability to interact with biological targets suggests potential uses in crop protection agents where specificity and efficacy are paramount.
The biological activity of 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one has been extensively studied in vitro using various cell-based assays. Initial findings indicate that it exhibits inhibitory effects on certain kinases and transcription factors involved in cancer progression. The precise mechanism of action remains under investigation, but preliminary data suggest that its dual functionality allows it to disrupt key signaling pathways by competing with natural substrates or modulating enzyme conformation.
Preclinical studies have further validated the therapeutic potential of this compound. Animal models have demonstrated that it can attenuate tumor growth without significant off-target effects. These results are particularly encouraging given the growing concern over drug-induced toxicity. The compound's favorable pharmacokinetic profile, characterized by moderate solubility and reasonable bioavailability, also bodes well for future clinical translation.
The regulatory landscape for new drug candidates is stringent but well-established, ensuring that only compounds with proven safety and efficacy reach patients. The development pipeline for 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one is currently undergoing rigorous evaluation by regulatory agencies worldwide. If successful, it could represent a significant breakthrough in treating diseases that are currently difficult to manage with existing therapies.
In conclusion,1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one (CAS No. 140675-42-9) stands out as a versatile molecule with broad applications across multiple scientific disciplines. Its unique structural features offer a rich foundation for further innovation in drug discovery and material science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in shaping future advancements.
140675-42-9 (1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one) Related Products
- 102624-71-5(Ethanone, 1-(3-fluoro-2,6-dihydroxy-5-propylphenyl)-)
- 117902-14-4(Ethanone,1-(3-fluoro-2,6-dihydroxyphenyl)-)
- 888968-46-5(Ethanone,1-(3-fluoro-2,4-dihydroxyphenyl)-)
- 699-92-3(1-(3-fluoro-2-hydroxyphenyl)ethan-1-one)
- 133186-55-7(3',5'-Difluoro-4'-Hydroxyacetophenone)
- 215868-43-2(Ethanone, 1-(3,5-difluoro-2,4-dihydroxyphenyl)-)
- 816450-98-3(Ethanone,1-(3,4-difluoro-2-hydroxyphenyl)-)
- 88772-48-9(2,5-Dihydroxy-4-fluoro Acetophenone)
- 394-32-1(5'-Fluoro-2'-hydroxyacetophenone)
- 62433-29-8(Methanone, (5-fluoro-2-hydroxyphenyl)(4-methylphenyl)-)